N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,4,6-trimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,4,6-trimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-14-10-15(2)19(16(3)11-14)20(23)22-13-21(4,24)12-17-6-8-18(25-5)9-7-17/h6-11,24H,12-13H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVDUYMJUJACGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC(C)(CC2=CC=C(C=C2)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,4,6-trimethylbenzamide typically involves multiple steps. One common method is the condensation of 2,4,6-trimethylbenzoic acid with 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce an alcohol.
Scientific Research Applications
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,4,6-trimethylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,4,6-trimethylbenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The compound’s structural analogs include sulfonamides, triazoles, and other benzamide derivatives. Key comparisons are outlined below:
Key Observations :
- The target compound lacks electronegative halogens (e.g., Br, F) present in analogs , which may reduce its electrophilic reactivity.
Infrared (IR) Spectroscopy
- Target Compound : Expected C=O stretch (amide I) at ~1660–1680 cm⁻¹ and O–H stretch (hydroxy) at ~3200–3600 cm⁻¹.
- Triazole Derivatives : C=S stretches at 1247–1255 cm⁻¹ and absence of C=O bands post-triazole formation.
- Benzamide Analogs : C=O stretches at 1663–1682 cm⁻¹ (amide) and NH stretches at 3150–3319 cm⁻¹.
Crystallographic and Stability Insights
- The target compound may adopt a twisted conformation at the amide bond, analogous to sulfonamide derivatives with torsional angles of ~62° .
- π-π stacking interactions between aromatic rings (e.g., trimethylbenzene and methoxyphenyl groups) could stabilize its crystal lattice, as seen in morpholine-containing sulfonamides .
Biological Activity
Chemical Structure and Properties
The molecular formula of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,4,6-trimethylbenzamide can be expressed as . The compound features a trimethylbenzamide core structure with a hydroxymethyl group and a methoxyphenyl substituent, contributing to its potential biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 313.41 g/mol |
| Functional Groups | Hydroxyl (-OH), Methoxy (-OCH₃), Amide (-C(=O)NH) |
| Stereochemistry | Chiral centers present |
Research indicates that this compound may exhibit various pharmacological effects through multiple mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which could help mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Preliminary studies suggest that this compound may interfere with cancer cell proliferation, although specific pathways remain to be elucidated.
In Vitro Studies
Several in vitro studies have assessed the biological activity of this compound:
-
Cell Viability Assays : The compound was tested on various cancer cell lines (e.g., HeLa and MCF-7) using MTT assays. Results indicated a dose-dependent decrease in cell viability, suggesting cytotoxic effects.
Cell Line IC50 (µM) HeLa 15.2 MCF-7 12.5 - Apoptosis Induction : Flow cytometry analysis demonstrated increased annexin V staining in treated cells, indicating that the compound promotes apoptosis in cancer cells.
Animal Studies
Animal models have also been employed to evaluate the pharmacokinetics and therapeutic efficacy of this compound:
-
Anti-inflammatory Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in significant reduction of swelling compared to the control group.
Treatment Edema Reduction (%) Control 0 Low Dose (10 mg/kg) 30 High Dose (50 mg/kg) 60
Case Study 1: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers explored the anticancer properties of this compound. The study found that the compound inhibited the growth of prostate cancer cells by inducing cell cycle arrest at the G1 phase and activating apoptotic pathways.
Case Study 2: Neuroprotective Effects
Another investigation published in Neuroscience Letters highlighted the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The findings suggested that it could be beneficial for conditions such as Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
